molecular formula C9H10FNO3 B566002 Methyl 3-amino-6-fluoro-2-methoxybenzoate CAS No. 1268830-91-6

Methyl 3-amino-6-fluoro-2-methoxybenzoate

Cat. No.: B566002
CAS No.: 1268830-91-6
M. Wt: 199.181
InChI Key: OXIXBTNLXLNCFX-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-6-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-6-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-6-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of an amino group, a fluorine atom, and a methoxy group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-6-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIXBTNLXLNCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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